Cortol

説明

Synthesis Analysis

The synthesis of Cortol involves complex chemical processes, including the use of cortol 20, 21-diacetates and cortolone 20, 21-diacetates as key intermediates. These compounds are pivotal in the production of Cortol 3-glucuronides and cortolone 3-glucuronides through a series of reductions, acetylations, and the Koenigs-Knorr reaction (Hosoda, Hosoda, & Nambara, 1984); (Hosoda, Osanai, & Nambara, 1991). These steps highlight the intricate nature of chemical synthesis in creating biologically relevant compounds.

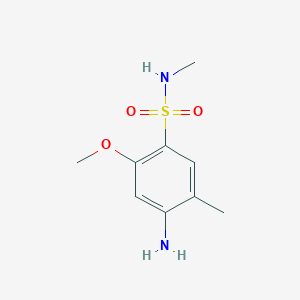

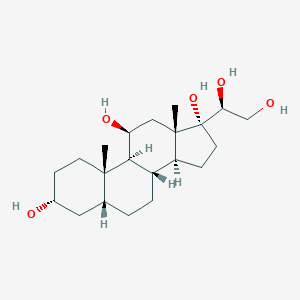

Molecular Structure Analysis

The molecular structure of Cortol is crucial for understanding its chemical behavior and interactions. Covalent organic frameworks (COFs) provide a foundational understanding for analyzing molecular structures through covalent bonds, offering insights into the geometric precision and structural control achievable in compounds like Cortol (Lohse & Bein, 2018); (Diercks & Yaghi, 2017). These frameworks are instrumental in designing rigid porous structures with high regularity, which could be analogous to understanding Cortol's molecular architecture.

Chemical Reactions and Properties

Cortol's chemical properties are influenced by its interactions and reactions with other compounds. The electrochemical reduction of CO2 to synthesis gas with controlled CO/H2 ratios illustrates a type of reaction that could be relevant in the context of Cortol's chemical reactivity, showcasing how palladium (Pd) nanoparticles can influence the outcome of chemical reactions (Sheng et al., 2017). This example underscores the importance of catalysts and reaction conditions in determining the chemical properties of compounds like Cortol.

Physical Properties Analysis

Understanding Cortol's physical properties requires examining its crystallinity, porosity, and thermal stability, among other characteristics. The design and synthesis of 3D covalent organic frameworks (COFs) provide a relevant framework for this analysis, given their high thermal stabilities, surface areas, and low densities, which are critical for evaluating Cortol's physical attributes (El‐Kaderi et al., 2007). These properties are essential for understanding the stability and potential applications of Cortol in various scientific fields.

Chemical Properties Analysis

The chemical properties of Cortol can be inferred from studies on covalent organic frameworks (COFs) and their applications in gas separation, energy storage, and catalysis (Kandambeth, Dey, & Banerjee, 2018). These studies provide insights into the chemical stability, reactivity, and functionalization potential of Cortol, highlighting its role in chemical reactions and its interaction with various chemical agents.

科学的研究の応用

Educational Applications : The CoRT Program was found to significantly improve expository writing skills in primary Year 6 students, suggesting its utility in enhancing the teaching and learning process (Maniam, Thanasamy, Sentna Raja, & Aluemalai, 2020).

Epidemiological Studies : A high-throughput assay developed for Cortol, Cortone, and Melatonin detection in oral fluid samples is useful for studying the effects of circadian cycle disruption (Fustinoni, Polledri, & Mercadante, 2013).

Neuroscience and Behavior : Long-term corticosterone application in rats was shown to reduce working and reference memory, potentially affecting neuronal insulin receptors in a similar way as streptozotocin (Hoyer & Lannert, 2008).

Endocrinology and Physiology : Corticosterone (CORT) plays a complex role in glucose mobilization in snakes during acute stress (Neuman-Lee, Hudson, Webb, & French, 2019) and is involved in modulating reproductive and immune systems trade-offs in lizards (French, McLemore, Vernon, Johnston, & Moore, 2007).

Stress Research and Endocrinology : Expanding the study of cortisol and corticosterone in wild vertebrates is essential for understanding their role in mineral-water balance and interactions with other hormones (Vera, Zenuto, & Antenucci, 2017).

Immunology : A mild elevation in corticosterone may sensitize IL-1β responses in microglia-like cells, offering insights into both pro- and anti-inflammatory effects of CORT (Liu, Mustafa, Barratt, & Hutchinson, 2018).

Research Integrity Issues : Instances of research misconduct involving Joseph H. Cort, who fabricated data on hormone synthesis, highlight the importance of ethical practices in scientific research (Walsh, 1983; Budiansky, 1983).

Analytical Chemistry : Gas chromatography has been successfully used for the determination of urinary cortols and cortolones, illustrating the method's effectiveness in steroid analysis (Rosenfeld, 1965; 1964).

Microbiology and Steroid Biochemistry : The synthesis of cortol involves specific enzymatic actions by Bifidobacterium adolescentis and Clostridium paraputrific, demonstrating the role of gut microbiota in steroid metabolism (Winter, Cerone-McLernon, O'Rourke, Ponticorvo, & Bokkenheuser, 1982).

特性

IUPAC Name |

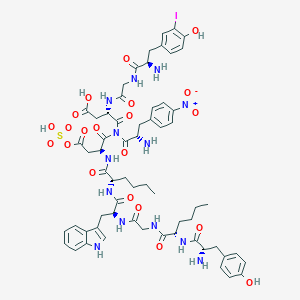

(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPUNPBUZDTHJI-XPOJVAQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862093 | |

| Record name | 20alpha-Cortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Cortol | |

CAS RN |

516-38-1 | |

| Record name | Cortol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20alpha-Cortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CORTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IHL40EHNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cortol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。